molecular formula C11H11BrO3 B3276784 Ethyl 3-bromo-2-oxo-3-phenylpropanoate CAS No. 6476-17-1

Ethyl 3-bromo-2-oxo-3-phenylpropanoate

Cat. No.: B3276784
CAS No.: 6476-17-1
M. Wt: 271.11 g/mol
InChI Key: QXIHQDOUUDXWFX-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-oxo-3-phenylpropanoate is an organic compound with the molecular formula C11H11BrO3. It is a brominated ester that is commonly used in organic synthesis and research. The compound is characterized by its phenyl group attached to a propanoate backbone, which includes a bromine atom and an oxo group. This structure makes it a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals .

Scientific Research Applications

Ethyl 3-bromo-2-oxo-3-phenylpropanoate is widely used in scientific research due to its versatility as a synthetic intermediate. Its applications include:

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the following hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-2-oxo-3-phenylpropanoate can be synthesized through the bromination of ethyl benzoylacetate. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions. The general reaction scheme is as follows:

C6H5COCH2COOEt+Br2C6H5COCBrCOOEt+HBr\text{C}_6\text{H}_5\text{COCH}_2\text{COOEt} + \text{Br}_2 \rightarrow \text{C}_6\text{H}_5\text{COCBrCOOEt} + \text{HBr} C6​H5​COCH2​COOEt+Br2​→C6​H5​COCBrCOOEt+HBr

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Reduction Reactions: The compound can be reduced to ethyl 3-hydroxy-2-oxo-3-phenylpropanoate using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.

Major Products:

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2-oxo-3-phenylpropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the molecule is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophilic intermediate. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Ethyl 3-bromo-2-oxo-3-phenylpropanoate can be compared with other brominated esters and similar compounds:

    Ethyl 2-bromo-3-oxo-3-phenylpropanoate: Similar structure but with the bromine atom at a different position.

    Ethyl 3-bromo-2-oxo-3-methylpropanoate: Contains a methyl group instead of a phenyl group.

    Ethyl 3-chloro-2-oxo-3-phenylpropanoate: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the presence of both the bromine atom and the phenyl group. This combination makes it a valuable intermediate in organic synthesis, offering distinct advantages in terms of reactivity and selectivity .

Properties

IUPAC Name

ethyl 3-bromo-2-oxo-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIHQDOUUDXWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(C1=CC=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

39.3 g (0.08 mole) of pyrrolidone hydrotribromide (PHT) are introduced portionwise at approximately 10° C. into a solution of 13.9 g (0.072 mole) of ethyl 2-oxo-3-phenylpropanoate (described by E. L. Eliel et al. J. Org. Chem. 37, 505, 1972) in 250 ml of tetrahydrofuran (THF) and 6.1 g (0.072 mole) of 2-pyrrolidone. The temperature of the mixture is allowed to return to 20° C. and the mixture is then heated to 50° C. for 1 h. The mixture is cooled and then poured onto ice. The mixture is extracted with ether and the organic phase washed with water, dried with MgSO4, filtered and evaporated. 18 g of oil are obtained, which is used in the crude state for the next stage of the reaction.
[Compound]
Name
pyrrolidone hydrotribromide
Quantity
39.3 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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